Vitamin D4

概要

説明

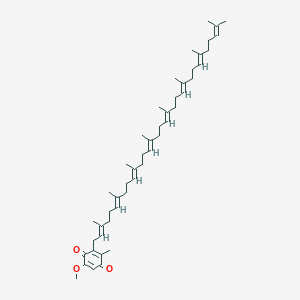

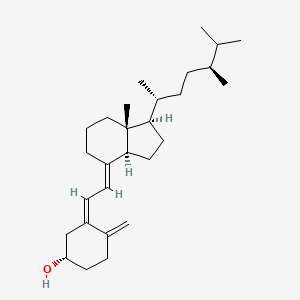

ビタミンD4は、22-ジヒドロエルゴカルシフェロールとしても知られており、ビタミンDファミリーの中ではあまり知られていません。それは、カルシウム恒常性と骨代謝に重要な役割を果たす脂溶性セコステロイドです。 より有名なビタミンD2(エルゴカルシフェロール)やビタミンD3(コレカルシフェロール)とは異なり、ビタミンD4は特定の種類のキノコに含まれており、エルゴステロールではなくエルゴスタ-5,7-ジエノール(22,23-ジヒドロエルゴステロール)から生成されます .

2. 製法

合成経路と反応条件: ビタミンD4の合成には、エルゴスタ-5,7-ジエノールの紫外線(UV)光による光化学的変換が関与します。 このプロセスは他のビタミンD化合物の合成と類似しており、UV照射によってステロイド構造のB環が開環し、ビタミンD化合物の特徴であるセコステロイド構造が形成されます .

工業生産方法: ビタミンD4の工業生産は、ビタミンD2やビタミンD3ほど広範囲ではありません。このプロセスには、エルゴスタ-5,7-ジエノールを豊富に含むキノコを栽培し、UV光にさらしてビタミンD4への変換を誘導することが含まれます。 その後、キノコを収穫し、ビタミンD4を抽出・精製して、サプリメントや強化食品に使用します .

作用機序

ビタミンD4は、遺伝子発現を調節する核内受容体であるビタミンD受容体(VDR)を介してその効果を発揮します。細胞内に入ると、ビタミンD4は活性型である1,25-ジヒドロキシビタミンD4に水酸化されます。この活性型はVDRに結合し、標的遺伝子の転写を調節する特定のDNA配列と相互作用する複合体を形成します。 これらの遺伝子は、カルシウムとリンの恒常性、骨の改築、免疫機能に関与しています .

類似化合物:

ビタミンD2(エルゴカルシフェロール): 植物や菌類に含まれ、エルゴステロールから生成されます。

ビタミンD3(コレカルシフェロール): 動物性食品に含まれ、7-デヒドロコレステロールから生成されます。

ビタミンD5(シトカルシフェロール): 一部の植物に含まれる7-デヒドロシトステロールから合成されます。

比較:

供給源: ビタミンD4は、エルゴスタ-5,7-ジエノールから誘導されるという点で独特です。一方、ビタミンD2とビタミンD3はそれぞれエルゴステロールと7-デヒドロコレステロールから誘導されます。

生物学的活性: ビタミンD4は、カルシウムとリンの恒常性の調節など、ビタミンD2とビタミンD3と同様の生物学的活性を持っています。ただし、その代謝経路と特定の効果は、独自の構造のためにわずかに異なる場合があります。

工業用途:

結論として、ビタミンD4は、独自の特性とさまざまな分野における潜在的な用途を持つ魅力的な化合物です。その合成、化学反応、生物学的活性は、科学研究と産業利用の貴重な対象となっています。

生化学分析

Biochemical Properties

Vitamin D4 is involved in several biochemical reactions, primarily related to calcium and phosphate homeostasis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes that this compound interacts with is 25-hydroxylase, which converts it into 25-hydroxythis compound in the liver. This metabolite is then further hydroxylated by 1-alpha-hydroxylase in the kidneys to form the active form, 1,25-dihydroxythis compound. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate absorption in the intestines .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the absorption of calcium and phosphate in the intestines, which is crucial for bone health. Additionally, this compound modulates the immune system by regulating the activity of immune cells such as T cells and macrophages. It also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby playing a role in cancer prevention and treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active form, 1,25-dihydroxythis compound, which then binds to the vitamin D receptor (VDR) This binding induces a conformational change in the VDR, allowing it to interact with the retinoid X receptor (RXR)This binding regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade when exposed to light and heat. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its biological activity over extended periods, although its potency may decrease with prolonged storage. Additionally, the long-term effects of this compound on cellular function include sustained regulation of calcium and phosphate levels, as well as modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to improve bone mineral density and enhance immune function. High doses can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can cause adverse effects such as kidney stones and cardiovascular issues. Studies have also indicated that there is a threshold effect, where the benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound undergoes a series of metabolic transformations to exert its biological effects. It is first hydroxylated in the liver by 25-hydroxylase to form 25-hydroxythis compound. This metabolite is then transported to the kidneys, where it is further hydroxylated by 1-alpha-hydroxylase to form the active form, 1,25-dihydroxythis compound. This active form binds to the vitamin D receptor (VDR) and regulates the expression of genes involved in calcium and phosphate homeostasis. Additionally, this compound interacts with various cofactors and enzymes involved in its metabolism, including cytochrome P450 enzymes .

Transport and Distribution

This compound is transported in the bloodstream bound to the vitamin D binding protein (DBP). This complex facilitates the transport of this compound to various tissues, where it can exert its biological effects. The distribution of this compound within cells and tissues is influenced by its binding to DBP, as well as its interaction with specific transporters and binding proteins. Once inside the cells, this compound can be stored in lipid droplets or transported to the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression .

Subcellular Localization

This compound is primarily localized in the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound is influenced by various factors, including its binding to transport proteins and post-translational modifications. These modifications can direct this compound to specific compartments or organelles, where it can exert its biological effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D4 involves the photochemical conversion of ergosta-5,7-dienol under ultraviolet (UV) light. This process is similar to the synthesis of other vitamin D compounds, where UV radiation induces the opening of the B-ring in the sterol structure, leading to the formation of the secosteroid structure characteristic of vitamin D compounds .

Industrial Production Methods: Industrial production of this compound is not as widespread as that of vitamin D2 and vitamin D3. the process involves cultivating mushrooms rich in ergosta-5,7-dienol and exposing them to UV light to induce the conversion to this compound. The mushrooms are then harvested, and the this compound is extracted and purified for use in supplements and fortified foods .

化学反応の分析

反応の種類: ビタミンD4は、水酸化、酸化、異性化など、いくつかの種類の化学反応を起こします。これらの反応は、体内での活性化と代謝に不可欠です。

一般的な試薬と条件:

水酸化: この反応は、ビタミンD4がその活性代謝産物に水酸化される肝臓と腎臓で起こります。一般的な試薬には、シトクロムP450酵素が含まれます。

酸化: ビタミンD4は、その生物学的活性に不可欠なさまざまな代謝産物を形成するために酸化される可能性があります。この反応は通常、分子状酸素と特定の酸化酵素を必要とします。

異性化: UV光は、エルゴスタ-5,7-ジエノールのビタミンD4への異性化を誘導し、その合成における重要なステップです.

生成される主な生成物: これらの反応から生成される主な生成物には、ビタミンD4の生物学的に活性な形態である25-ヒドロキシビタミンD4と1,25-ジヒドロキシビタミンD4が含まれます .

4. 科学研究への応用

ビタミンD4は、さまざまな分野でいくつかの科学研究の応用を持っています。

化学:

- ステロイドの光化学反応を研究するためのモデル化合物として使用されます。

- 新規セコステロイド化合物の合成における潜在的な用途について調査されています。

生物学:

- カルシウム恒常性と骨代謝における役割について研究されています。

- 細胞増殖、分化、アポトーシスへの影響について調べられています。

医学:

- ビタミンD欠乏症とその関連する障害の治療における潜在的な治療的用途。

- 免疫調節と抗炎症作用における役割について調査されています。

産業:

- 食品や栄養補助食品の強化に使用され、栄養価を高めています。

- 皮膚の健康のための化粧品製剤における潜在的な用途について調査されています .

科学的研究の応用

Vitamin D4 has several scientific research applications across various fields:

Chemistry:

- Used as a model compound to study the photochemical reactions of sterols.

- Investigated for its potential use in the synthesis of novel secosteroid compounds.

Biology:

- Studied for its role in calcium homeostasis and bone metabolism.

- Explored for its effects on cell proliferation, differentiation, and apoptosis.

Medicine:

- Potential therapeutic applications in treating vitamin D deficiency and related disorders.

- Investigated for its role in immune modulation and anti-inflammatory effects.

Industry:

- Used in the fortification of foods and dietary supplements to enhance nutritional value.

- Explored for its potential use in cosmetic formulations for skin health .

類似化合物との比較

Vitamin D2 (ergocalciferol): Found in plants and fungi, produced from ergosterol.

Vitamin D3 (cholecalciferol): Found in animal sources, produced from 7-dehydrocholesterol.

Vitamin D5 (sitocalciferol): Synthesized from 7-dehydrositosterol, found in some plants.

Comparison:

Source: Vitamin D4 is unique in being derived from ergosta-5,7-dienol, whereas vitamin D2 and vitamin D3 are derived from ergosterol and 7-dehydrocholesterol, respectively.

Biological Activity: this compound has similar biological activities to vitamin D2 and vitamin D3, including regulation of calcium and phosphate homeostasis. its metabolic pathways and specific effects may differ slightly due to its unique structure.

Industrial Use:

特性

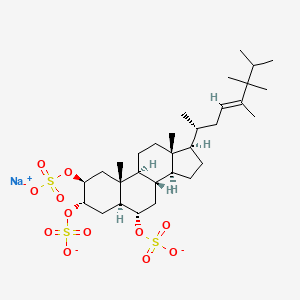

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPPFEXMRDPFBK-JPWDPSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026994 | |

| Record name | Vitamin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-28-4 | |

| Record name | Vitamin D4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)

![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)

![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)

![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)